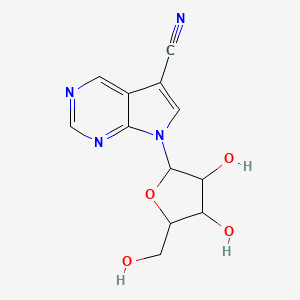

7-(Cyano)-7-deazaguanosine

Description

Context within Modified Nucleoside Biochemistry

Modified nucleosides are chemical alterations of the four canonical nucleosides (adenosine, guanosine (B1672433), cytidine, and uridine (B1682114) in RNA; thymidine (B127349) in DNA) that are introduced enzymatically after the nucleic acid polymer is synthesized. These modifications are widespread, particularly in tRNA, where they play crucial roles in maintaining structural stability, ensuring proper folding, and modulating codon-anticodon interactions to regulate translation fidelity and efficiency. oup.com

7-(Cyano)-7-deazaguanosine belongs to the 7-deazapurine family of modified nucleosides. asm.org Its discovery was linked to the study of Queuosine (B110006) (Q), a complex hypermodification found at the wobble position (position 34) of tRNAs with GUN anticodons (tRNA^Asn^, tRNA^Asp^, tRNA^His^, and tRNA^Tyr^) in most bacteria and eukaryotes. oup.com In an E. coli mutant unable to produce Queuosine, researchers isolated a precursor molecule from its tRNA, which was identified as this compound (preQ0). nih.govnih.gov This established it as a key intermediate in the Q-biosynthesis pathway, where it is incorporated into tRNA before being further modified. oup.comresearchgate.net

Significance as a 7-Deazapurine Nucleoside Analog

The core structure of this compound is a pyrrolo[2,3-d]pyrimidine ring system, which replaces the imidazole (B134444) ring of the standard purine (B94841) base with a pyrrole (B145914) ring. asm.orgbeilstein-journals.org This substitution of a nitrogen atom at position 7 with a carbon atom fundamentally alters the chemical properties of the nucleobase. 7-Deazapurine nucleosides are a significant class of compounds found in nature, serving as building blocks for nucleic acids, metabolites, and antimetabolites. beilstein-journals.org

The pyrrolo[2,3-d]pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry, notably for the development of kinase inhibitors. beilstein-journals.org The structural features of 7-deazapurines, including their ability to form hydrogen bonds and engage in other molecular interactions, make them attractive for designing enzyme inhibitors. uochb.czresearchgate.net While this compound itself is a natural precursor, its unique structure provides a starting point for the synthesis of novel bioactive molecules with potential therapeutic applications. beilstein-journals.orgnih.govimtm.cz

Role as a Central Precursor (preQ0) in Biosynthetic Pathways

The most critical role of this compound in biology is its function as the central precursor, preQ0, in the biosynthesis of 7-deazaguanine-derived modified nucleosides. asm.org It is a shared intermediate in pathways leading to functionally important modifications in all three domains of life. researchgate.netresearchgate.net

The biosynthesis of preQ0 begins with Guanosine-5'-triphosphate (GTP) and proceeds through a conserved four-step enzymatic pathway. asm.orgmdpi.comfigshare.com

| Enzymes in the Biosynthesis of preQ0 from GTP | | :--- | :--- | | Enzyme | Function | | GTP cyclohydrolase I (FolE) | Converts GTP to dihydroneopterin triphosphate (H₂NTP). nih.gov | | 6-carboxytetrahydropterin synthase (QueD) | Transforms H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). mdpi.com | | 7-carboxy-7-deazaguanine (B3361655) synthase (QueE) | Catalyzes the formation of 7-carboxy-7-deazaguanine (CDG). nih.govmdpi.com | | 7-cyano-7-deazaguanine synthase (QueC) | Converts CDG to 7-cyano-7-deazaguanine (preQ0) in an ATP-dependent reaction using ammonia (B1221849). nih.govfigshare.com |

Once synthesized, preQ0 serves as a branch point for several major modification pathways:

Queuosine (Q) Biosynthesis in Bacteria: preQ0 is reduced by the enzyme QueF to 7-aminomethyl-7-deazaguanine (preQ1). researchgate.netmdpi.com The preQ1 base is then inserted into the anticodon loop of specific tRNAs by the enzyme tRNA-guanine transglycosylase (TGT), replacing the original guanine (B1146940) base. theseed.org Subsequent enzymatic steps convert the inserted preQ1 to the mature queuosine modification. mdpi.com

Archaeosine (B114985) (G+) Biosynthesis in Archaea: In most archaea, the preQ0 base is directly inserted into position 15 of the D-loop of tRNAs by an archaeal tRNA-guanine transglycosylase (ArcTGT). researchgate.nettheseed.org The inserted preQ0 is then converted into archaeosine, a modification crucial for tRNA stabilization. researchgate.net

DNA Modification in Bacteria and Phages: A more recent discovery has shown that preQ0 is also a precursor for DNA modifications. oup.com In certain bacteria and phages, a DpdA enzyme, which is a homolog of TGT, can insert the preQ0 base directly into DNA, creating 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0). nih.govoup.com This modification is part of a novel DNA restriction-modification or anti-restriction system. nih.govoup.com

This central role makes preQ0 a metabolite of underappreciated but fundamental importance, connecting primary metabolism (GTP) to the intricate worlds of RNA and DNA modification. researchgate.net

| Key Compounds in 7-Deazaguanine (B613801) Modification Pathways | | :--- | :--- | | Compound Name | Significance | | This compound (preQ0) | Central precursor synthesized from GTP; branch point for tRNA and DNA modification pathways. asm.orgresearchgate.net | | 7-Aminomethyl-7-deazaguanine (preQ1) | The reduced form of preQ0, which is inserted into bacterial tRNA during queuosine biosynthesis. researchgate.netmdpi.com | | Queuosine (Q) | A hypermodified nucleoside found in the anticodon loop of specific tRNAs in bacteria and eukaryotes, crucial for translational accuracy. oup.com | | Archaeosine (G+) | A modified nucleoside found in the D-loop of archaeal tRNAs, important for tRNA structural integrity. beilstein-journals.orgresearchgate.net | | 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) | A DNA modification found in some bacteria and phages, created by direct insertion of the preQ0 base. nih.gov |

Structure

3D Structure

Properties

CAS No. |

57128-90-2 |

|---|---|

Molecular Formula |

C12H12N4O4 |

Molecular Weight |

276.25 g/mol |

IUPAC Name |

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H12N4O4/c13-1-6-3-16(11-7(6)2-14-5-15-11)12-10(19)9(18)8(4-17)20-12/h2-3,5,8-10,12,17-19H,4H2 |

InChI Key |

ZCWGWIQDNSSWQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C#N |

Origin of Product |

United States |

Biosynthetic Pathways of 7 Cyano 7 Deazaguanosine and Its Derivatives

De Novo Biosynthesis from Guanosine (B1672433) Triphosphate (GTP) in Prokaryotic Systems

In prokaryotes, the journey to 7-cyano-7-deazaguanine (preQ₀), the nucleobase of 7-(cyano)-7-deazaguanosine, begins with the ubiquitous precursor molecule, Guanosine Triphosphate (GTP). nih.govasm.orgnih.gov This de novo pathway is a four-step enzymatic cascade that was fully elucidated through a combination of genetic, bioinformatic, and biochemical studies. asm.orgnih.govmmu.ac.uk The genes encoding the enzymes for this pathway (FolE, QueD, QueE, and QueC) are often found in phages that modify their DNA with 7-deazaguanine (B613801) derivatives. asm.orgnih.gov

Initial Steps Catalyzed by GTP Cyclohydrolase I (FolE)

The biosynthetic pathway is initiated by GTP cyclohydrolase I (GCHI), an enzyme encoded by the folE gene. nih.govasm.orgnih.gov This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). asm.orgmdpi.com This initial step is not exclusive to deazaguanine synthesis; it is a shared, crucial first reaction in the biosynthesis of other essential metabolites, namely tetrahydrofolate (THF) and biopterin (B10759762) (BH₄). asm.orgasm.orgpnas.org This connection firmly links the production of this modified base to the primary metabolism of the cell. nih.gov

Sequential Enzymatic Conversions: QueD and QueE Involvement

Following the initial reaction, the pathway commits to deazaguanine synthesis through the action of two key enzymes, QueD and QueE.

First, the enzyme 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase, encoded by queD, acts on H₂NTP to produce CPH₄. nih.govmdpi.comnih.gov

Subsequently, the enzyme 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase, or QueE, a member of the radical S-adenosyl-l-methionine (SAM) enzyme superfamily, catalyzes a complex and unusual transformation. nih.govmmu.ac.uknih.gov QueE converts CPH₄ into 7-carboxy-7-deazaguanine (CDG), a reaction that involves a substantial rearrangement of the molecule's carbon skeleton and the elimination of a nitrogen atom. nih.govmmu.ac.uknih.gov

| Enzyme | Gene | Substrate | Product | EC Number |

| GTP Cyclohydrolase I | folE | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin triphosphate (H₂NTP) | 3.5.4.16 |

| CPH₄ Synthase | queD | 7,8-Dihydroneopterin triphosphate (H₂NTP) | 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) | 4.1.2.50 |

| CDG Synthase | queE | 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) | 7-Carboxy-7-deazaguanine (CDG) | 4.3.99.3 |

7-Cyano-7-deazaguanine Synthase (QueC)-Mediated Nitrile Formation from 7-Carboxy-7-deazaguanine (CDG)

The final step in the de novo synthesis of preQ₀ is the formation of the characteristic nitrile group. This reaction is catalyzed by the enzyme 7-cyano-7-deazaguanine synthase, encoded by the queC gene. asm.orgnih.govacs.org QueC converts the carboxylate group of CDG into a nitrile, yielding preQ₀. acs.orggenesilico.pl This transformation requires ammonia (B1221849) as the nitrogen source for the cyano group. nih.govnih.gov

The conversion of CDG to preQ₀ is not a single-step reaction but proceeds through a stable intermediate. The mechanism involves two distinct, ATP-dependent half-reactions. nih.gov Initially, QueC adenylates the carboxylate group of CDG. This activated intermediate then reacts with ammonia to form 7-amido-7-deazaguanine (ADG). asm.orgnih.gov This amide intermediate is then dehydrated in the second half-reaction to form the final nitrile product, preQ₀. asm.orgresearchgate.net The existence of the ADG intermediate has been confirmed, as specific mutations in the B. subtilis QueC protein can stall the reaction at this stage. asm.org

The QueC-catalyzed reaction is strictly dependent on ATP. nih.govacs.org Two molecules of ATP are consumed for each molecule of preQ₀ synthesized. asm.org The first ATP molecule is hydrolyzed to AMP and pyrophosphate (PPi) to drive the formation of the ADG intermediate. asm.orguca.frnih.gov A second ATP molecule is required to facilitate the subsequent dehydration of ADG to preQ₀. asm.org The QueC enzyme is a homodimer and possesses a characteristic Rossman fold N-terminal domain for nucleotide binding and a C-terminal zinc-binding domain. asm.org Its active site contains a conserved pyrophosphate-binding loop (SGGXDS), typical of the PP-loop ATPase superfamily, which is crucial for its catalytic activity. nih.govnih.gov

| Enzyme | Gene | Substrate | Intermediate | Product | Cofactors/Cosubstrates | EC Number |

| 7-Cyano-7-deazaguanine Synthase | queC | 7-Carboxy-7-deazaguanine (CDG) | 7-Amido-7-deazaguanine (ADG) | 7-Cyano-7-deazaguanine (preQ₀) | 2 ATP, NH₃ | 6.3.4.20 |

Downstream Enzymatic Modifications of preQ₀

7-Cyano-7-deazaguanine (preQ₀) is a critical metabolic node, serving as the direct precursor for a variety of other 7-deazaguanine derivatives. asm.org One of the most significant downstream modifications is its reduction to 7-aminomethyl-7-deazaguanine (preQ₁). This reaction is catalyzed by the NADPH-dependent enzyme preQ₀ reductase, encoded by the queF gene. nih.govasm.orgnih.gov

Reduction to 7-Aminomethyl-7-deazaguanine (preQ₁) by NADPH-Dependent QueF

In the bacterial pathway to queuosine (B110006), the first committed step following the synthesis of 7-cyano-7-deazaguanine (preQ₀) is its reduction to 7-aminomethyl-7-deazaguanine (preQ₁). nih.govtheseed.org This reaction is catalyzed by the NADPH-dependent nitrile reductase QueF (EC 1.7.1.13). nih.govresearchgate.netuni-goettingen.de The QueF-catalyzed reaction is a unique four-electron reduction of a nitrile group to a primary amine, a conversion that is rare in biological systems. asm.orgresearchgate.netnih.gov

The enzyme utilizes two molecules of NADPH for each molecule of preQ₁ formed. nih.gov The catalytic mechanism involves the formation of a covalent thioimide adduct between a cysteine residue in the QueF active site and the preQ₀ substrate. researchgate.net This intermediate is then reduced in two successive NADPH-dependent steps, likely proceeding through an imine intermediate, which is shielded within the enzyme's active site to prevent its hydrolysis. researchgate.net The structure of QueF from Vibrio cholerae reveals that it assembles into dimers, with each monomer resembling two connected ferredoxin-like domains. nih.gov This structural arrangement creates a binding cavity for the substrates, NADPH and preQ₀. nih.gov Contrary to initial predictions based on sequence homology to GTP cyclohydrolase I, QueF was discovered to catalyze this mechanistically distinct nitrile reduction. pnas.org

Table 1: QueF-Catalyzed Reduction

| Enzyme | Substrate | Cofactor | Product | Organism Domain |

| QueF (Nitrile Reductase) | 7-cyano-7-deazaguanine (preQ₀) | NADPH | 7-aminomethyl-7-deazaguanine (preQ₁) | Bacteria |

Post-Transcriptional Insertion into Transfer RNA (tRNA) by tRNA-Guanine Transglycosylase (TGT)

A key step in the biosynthesis of both queuosine and archaeosine (B114985) is the post-transcriptional insertion of a pre-modified base into the tRNA chain, replacing a genetically encoded guanine (B1146940). theseed.org This base-exchange reaction is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT, EC 2.4.2.29). theseed.orgnih.gov TGTs are found in all three domains of life, but their specificity regarding the tRNA substrate, the position of the guanine to be replaced, and the 7-deazaguanine derivative to be inserted differs significantly between bacteria and archaea. nih.govplos.org The reaction proceeds via a ping-pong mechanism, forming a covalent enzyme-tRNA intermediate. plos.orgoup.com

In bacteria, the tRNA-guanine transglycosylase (bTGT) specifically recognizes and utilizes 7-aminomethyl-7-deazaguanine (preQ₁) as its substrate. theseed.orgplos.org The enzyme catalyzes the exchange of the guanine located at the wobble position (position 34) of the anticodon loop in tRNAs specific for the amino acids histidine, aspartic acid, asparagine, and tyrosine. theseed.orgwikipedia.orgplos.org The enzyme replaces this guanine with preQ₁, which is then further modified in subsequent steps to form the mature queuosine nucleoside. plos.orgebi.ac.uk Bacterial TGT is unable to insert the hypermodified queuine (B138834) base directly. plos.org

The archaeal tRNA-guanine transglycosylase (arcTGT) exhibits distinct substrate and positional specificity compared to its bacterial counterpart. theseed.orgoup.com The substrate for arcTGT is 7-cyano-7-deazaguanine (preQ₀), the nitrile-containing precursor. oup.comnih.gov In a significant departure from the bacterial system, arcTGT inserts preQ₀ at position 15 in the dihydrouridine loop (D-loop) of most archaeal tRNAs, a position not modified in this way outside of the archaeal domain. theseed.orgnih.gov This insertion of preQ₀ is the first step in the pathway leading to archaeosine. nih.gov Studies with TGT from Haloferax volcanii confirmed that preQ₀ is the actual substrate, as the enzyme did not incorporate preQ₁ or the final archaeosine base. nih.gov

Table 2: Comparison of TGT Specificity

| Feature | Bacterial TGT (bTGT) | Archaeal TGT (arcTGT) |

| Substrate | 7-aminomethyl-7-deazaguanine (preQ₁) | 7-cyano-7-deazaguanine (preQ₀) |

| tRNA Position | Position 34 (wobble position) | Position 15 (D-loop) |

| Affected tRNAs | tRNAs for His, Asp, Asn, Tyr | Majority of tRNA species |

Subsequent Conversions within tRNA to Queuosine (Q) and Archaeosine (G+)

Following the insertion of the precursor base into the tRNA by TGT, further enzymatic modifications occur at the tRNA level to produce the final, mature hypermodified nucleosides. theseed.org These downstream pathways are distinct for queuosine in bacteria and archaeosine in archaea. researchgate.net

After bTGT inserts preQ₁ into position 34 of the tRNA, the biosynthesis of queuosine (Q) proceeds through two more steps. The first is the formation of an epoxycyclopentane ring, creating the intermediate epoxyqueuosine (oQ). theseed.org This reaction is catalyzed by the S-adenosylmethionine (SAM)-dependent enzyme QueA, which is a tRNA-ribosyltransferase-isomerase. nih.gov The final step is the reduction of the epoxide in epoxyqueuosine to form the cyclopentene (B43876) moiety of the mature queuine base within the tRNA. nih.gov This reduction is performed by a cobalamin-dependent enzyme known as QueG or, in some bacteria lacking queG, by a unique metalloenzyme called QueH. nih.gov

Once arcTGT has inserted preQ₀ into position 15 of an archaeal tRNA, the pathway to archaeosine (G+) begins. researchgate.netnih.gov The conversion involves the formal addition of ammonia to the nitrile group of the inserted preQ₀ base. nih.govtheseed.org In Euryarchaea, this is catalyzed by the enzyme archaeosine synthase (ArcS). researchgate.net ArcS in Thermococcus kodakarensis uses lysine (B10760008) as a transfer agent, forming a lysine-tRNA intermediate. researchgate.net A subsequent enzyme, a radical SAM enzyme for archaeosine formation (RaSEA), then converts this intermediate to the final archaeosine-modified tRNA. researchgate.net Other archaea may use different enzymes, such as Gat-QueC or a QueF-like protein, to complete the synthesis of archaeosine. researchgate.net

Table 3: Final Conversion Pathways

| Pathway | Starting tRNA | Key Enzymes | Final Product | Organism Domain |

| Queuosine | preQ₁-tRNA | QueA, QueG/QueH | Queuosine (Q) | Bacteria |

| Archaeosine | preQ₀-tRNA | ArcS, RaSEA | Archaeosine (G+) | Archaea |

Biosynthesis of 7-Deazaguanine Derivatives in DNA

The discovery of 7-deazaguanine derivatives in DNA challenged the long-held belief that these modifications were exclusive to tRNA. researchgate.net The biosynthetic pathway for these DNA modifications is elaborate, beginning with the synthesis of the precursor base preQ₀ from GTP. nih.govoup.com This precursor is then utilized by a specialized set of enzymes to modify the DNA of various bacteria and bacteriophages.

Identification of the Dpd Gene Cluster in Bacterial and Phage Genomes

The genetic basis for the incorporation of 7-deazaguanine derivatives into DNA was uncovered through the identification of the dpd (deazapurine in DNA) gene cluster. nih.govasm.org These clusters were first noted in bacterial genomes where genes resembling those for tRNA-guanine transglycosylases (TGT) were found alongside genes for putative DNA processing enzymes. nih.gov In bacteria like Salmonella enterica serovar Montevideo, the dpd system is encoded within a genomic island of approximately 20 kb. nih.govtandfonline.com This system, comprising genes dpdA through dpdK, is responsible for both the modification of DNA and a corresponding restriction phenotype. nih.gov

The signature gene for the presence of deazapurine derivatives in DNA is dpdA. tandfonline.com Analysis of various phage genomes has revealed the presence of dpdA homologs, often clustered with genes for the biosynthesis of preQ₀, suggesting that these phages can synthesize and insert these modified bases into their own DNA. tandfonline.comnih.gov The genetic organization of these clusters can vary, with some phages encoding the entire pathway, while others may rely on salvaging precursors from their host. tandfonline.com For instance, some phages possess the full suite of enzymes to produce preQ₀, while others, like certain mycobacteriophages, only have the dpdA-like gene. tandfonline.com

Table 1: Representative Organisms with Dpd Gene Clusters

| Organism/Phage | Gene Cluster Components | Predicted DNA Modification | Reference |

| Salmonella enterica serovar Montevideo | dpdA, dpdB, dpdC and dpdD-K | dPreQ₀ and dADG | nih.govtandfonline.com |

| Escherichia coli phage 9g | dpdA, gat-queC homolog | dG+ | tandfonline.com |

| Mycobacteriophage Rosebush | dpdA, folE to queC | dPreQ₀ or dADG | tandfonline.com |

| Streptococcus phage Dp-1 | dpdA, queF | dPreQ₁ | tandfonline.com |

DpdA-Mediated Insertion of preQ₀ into DNA

The central enzyme in the DNA modification process is DpdA, a transglycosylase that catalyzes the exchange of a guanine base in the DNA with preQ₀. nih.govasm.org DpdA is a homolog of the tRNA-guanine transglycosylase (TGT) enzymes, but has evolved to act on a DNA substrate instead of RNA. asm.orgasm.org The reaction involves the insertion of preQ₀ into the DNA backbone, a process that is crucial for the subsequent steps of modification. nih.gov

Structural and functional studies have revealed that DpdA shares key active site residues with TGTs, which are essential for its transglycosylase activity. asm.orgnih.gov In some bacteria, such as S. enterica serovar Montevideo, the activity of DpdA is dependent on another protein, DpdB. asm.org The DpdA/DpdB complex works together to facilitate the insertion of preQ₀. nih.gov

DpdB (ATPase) Activity in DNA Modification

A surprising discovery in the study of the Dpd system was the essential role of DpdB as an ATPase. nih.govresearchgate.net While DpdA performs the transglycosylation, the insertion of preQ₀ into DNA by the DpdA/DpdB complex is dependent on the hydrolysis of ATP by DpdB. nih.govoup.comresearchgate.net This ATPase activity is enhanced in the presence of both DpdA and DNA. researchgate.net

The exact function of the ATP hydrolysis by DpdB is still under investigation, but it is thought to be necessary to provide the energy for the base exchange reaction. researchgate.net One hypothesis is that ATP hydrolysis may induce conformational changes in the DNA or the DpdA/DpdB complex, facilitating the removal of the existing guanine and the insertion of preQ₀. researchgate.net DpdB belongs to the DndB-like protein family, which is often involved in regulating the expression of DNA modification genes. biorxiv.orgpnas.org

Table 2: DpdB ATPase Activity

| Component(s) | ATPase Activity | Reference |

| DpdB | Present | researchgate.net |

| DpdB + DNA | Enhanced | researchgate.net |

| DpdB + DpdA + DNA | Maximally Enhanced | researchgate.net |

DpdC-Catalyzed Conversion of preQ₀-Modified DNA to ADG-Modified DNA

Following the insertion of preQ₀ into DNA, the modification process can continue with the action of DpdC. nih.gov DpdC is an enzyme that catalyzes the conversion of preQ₀-modified DNA into 2'-deoxy-7-amido-7-deazaguanosine (dADG)-modified DNA. nih.govnih.gov This conversion involves the hydrolysis of the nitrile group of preQ₀ to an amide group. nih.gov

Importantly, DpdC acts on preQ₀ that has already been incorporated into the DNA strand, rather than on the free preQ₀ base. nih.govnih.gov This means that the insertion of preQ₀ by DpdA/B and the subsequent conversion to dADG by DpdC are two distinct steps in the modification pathway. nih.gov The dpdA, dpdB, and dpdC genes are often found together in an operon, highlighting their coordinated function in producing ADG-modified DNA. nih.gov

Biosynthesis of Other DNA-Incorporated 7-Deazaguanine Derivatives

Beyond preQ₀ and ADG, a variety of other 7-deazaguanine derivatives have been identified in the DNA of bacteriophages. oup.combohrium.com These modifications are thought to play a role in protecting the phage DNA from the host's restriction enzymes. nih.gov The biosynthesis of these derivatives often involves enzymes homologous to those in the queuosine pathway, adapted to function on a DNA substrate.

Examples of other DNA-incorporated 7-deazaguanine derivatives include:

2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁): Found in phages like Streptococcus phage Dp-1, which encodes a QueF homolog. tandfonline.com

Archaeosine (dG+): Discovered in the DNA of Enterobacteria phage 9g, which possesses a gat-queC homolog for its synthesis. tandfonline.com This was the first instance of archaeosine being found outside of the archaeal kingdom. tandfonline.com

2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁), 2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁), 2'-deoxy-7-deazaguanine (dDG), and 2'-deoxy-7-carboxy-7-deazaguanine (dCDG): Four more recently identified derivatives found in various phages. bohrium.com Their biosynthesis involves enzymes such as DpdL (7-carboxy-7-deazaguanine decarboxylase), DpdM (dPreQ1 methyltransferase), and DpdN (dPreQ1 formyltransferase). bohrium.com

The diversity of these modifications underscores the evolutionary adaptability of the 7-deazaguanine biosynthetic pathways to create a range of functionalized DNA molecules.

Molecular Functions and Biological Implications of 7 Cyano 7 Deazaguanosine and Its Analogs

Regulatory Roles in Translational Processes

Deazaguanine derivatives, including 7-(cyano)-7-deazaguanosine and its downstream products, play a critical role in the fine-tuning of protein synthesis. nih.govnih.gov These modifications, primarily occurring in transfer RNA (tRNA), influence the efficiency and accuracy of the translation process. nih.govnih.gov

Fine-Tuning of Translation Efficiency

The modification of tRNA with deazaguanine derivatives, such as queuosine (B110006) (Q), which is synthesized from the precursor 7-cyano-7-deazaguanine (preQ₀), is crucial for optimizing translation. nih.govnih.govsmolecule.com Queuosine, a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with GUN anticodons (specifically those for Asp, Asn, His, and Tyr), enhances the efficiency of protein synthesis. smolecule.comportlandpress.comoup.com The presence of Q in these tRNAs helps to balance the translational speed between C-ending and U-ending codons. oup.com This regulation is thought to compensate for the weaker stability of codon-anticodon interactions involving G:U wobble pairing. oup.comembopress.org

Studies have shown that the level of queuosine modification in tRNA can be influenced by diet and the gut microbiome, as eukaryotes cannot synthesize the precursor queuine (B138834) de novo. portlandpress.comnih.gov This link between nutrition, the microbiome, and tRNA modification suggests a mechanism for controlling protein synthesis and cellular homeostasis in response to environmental inputs. embopress.org Depletion of queuine can lead to deregulation of translation, resulting in unfolded proteins and cellular stress. embopress.org

Modulation of Codon-Anticodon Interactions

The primary role of 7-deazaguanine (B613801) derivatives in translation is the modulation of codon-anticodon interactions. nih.govnih.gov The modification of guanine (B1146940) to queuosine at the wobble position of tRNA expands codon recognition, allowing tRNAs with a GUN anticodon to decode both NAC and NAU codons more efficiently. nih.gov This modification is critical for maintaining the correct reading frame and preventing ribosomal slippage and +1 frameshifting, particularly at NAU codons. nih.govresearchgate.net

Contribution to Cellular Adaptation and Defense Mechanisms

Beyond their fundamental role in translation, 7-deazaguanine derivatives are integral to how cells respond to their environment and defend against threats. nih.govnih.gov These modifications contribute to stress resistance, the ability to distinguish self from non-self, and strategies for pathogens to evade host defenses. nih.govnih.govasm.org

Cellular Stress Resistance

The modification of tRNA with queuosine has been linked to cellular responses to various stresses, including oxidative and mitochondrial stress. nih.govresearchgate.net The proper functioning of the translational machinery, which is supported by these modifications, is essential for producing the proteins needed to combat stressful conditions. embopress.org For instance, the deregulation of translation due to queuine depletion can trigger the unfolded protein response, a key cellular stress response pathway. embopress.org

In archaea, a related 7-deazaguanosine (B17050) derivative called archaeosine (B114985) (G+), also synthesized from the precursor preQ₀, is found at position 15 in the D-loop of tRNA. asm.orgpdx.edunih.gov This modification is crucial for stabilizing the tertiary structure of tRNA, particularly in hyperthermophilic archaea that live in extreme high-temperature environments. pdx.eduasm.orgnih.gov The loss of archaeosine in these organisms leads to significant deficiencies in their ability to withstand high temperatures, highlighting the role of this modification in adapting to extreme environmental stress. pdx.eduasm.orgnih.govosti.gov

Self-Nonself Discrimination in Host Systems

The presence of 7-deazaguanine modifications in nucleic acids can serve as a mechanism for distinguishing between self and non-self molecules. nih.govnih.gov This is particularly relevant in the context of host defense against invading genetic elements like bacteriophages. Some phages have evolved to incorporate 7-deazaguanine derivatives into their own DNA. tandfonline.comresearchgate.net This modification can protect the phage DNA from the host's restriction enzymes, which are designed to cleave foreign DNA. researchgate.net The host's restriction-modification system recognizes specific DNA sequences, and the presence of a modified base like a 7-deazaguanine derivative can prevent cleavage, thus allowing the phage to replicate within the host. researchgate.net

Host Evasion Strategies in Pathogens

Pathogenic bacteria can utilize tRNA modifications as a strategy to evade the host immune system and enhance their virulence. nih.govnih.gov The enzyme tRNA-guanine transglycosylase (TGT), which is involved in the queuosine biosynthesis pathway, has been identified as a virulence factor in some bacteria. portlandpress.complos.org For example, in Shigella flexneri, the causative agent of bacillary dysentery, the tgt gene is part of a virulence-associated chromosomal locus. asm.orgosti.gov

The modification of tRNA with queuosine can influence the expression of virulence-related genes. oup.com By fine-tuning the translation of specific mRNAs, pathogens can modulate the production of proteins involved in processes like biofilm formation and host cell invasion. oup.com This highlights the role of 7-deazaguanosine derivatives in the complex interplay between pathogens and their hosts.

Data Tables

Table 1: Key 7-Deazaguanosine Analogs and Their Primary Functions

| Compound Name | Abbreviation | Location | Primary Function(s) |

|---|---|---|---|

| 7-cyano-7-deazaguanosine (B12403929) | preQ₀-riboside | - | Precursor to queuosine and archaeosine |

| 7-cyano-7-deazaguanine | preQ₀ | tRNA (intermediate) | Precursor to preQ₁ and archaeosine |

| 7-aminomethyl-7-deazaguanine | preQ₁ | tRNA (Bacteria) | Intermediate in queuosine biosynthesis |

| Queuosine | Q | tRNA (Bacteria, Eukarya) | Translational efficiency and fidelity |

Table 2: Enzymes Involved in the Biosynthesis and Function of 7-Deazaguanosine Derivatives

| Enzyme | Abbreviation | Function | Organism(s) |

|---|---|---|---|

| GTP cyclohydrolase I | GCYH-I / FolE | First step in preQ₀ biosynthesis from GTP | Bacteria, Archaea |

| 6-carboxy-5,6,7,8-tetrahydropterin synthase | QueD | preQ₀ biosynthesis | Bacteria |

| 7-carboxy-7-deazaguanine (B3361655) synthase | QueE | preQ₀ biosynthesis | Bacteria |

| 7-cyano-7-deazaguanine synthase | QueC | Final step in preQ₀ biosynthesis | Bacteria |

| 7-cyano-7-deazaguanine reductase | QueF | Reduces preQ₀ to preQ₁ | Bacteria |

| tRNA-guanine transglycosylase | TGT | Inserts preQ₁ (bacteria) or queuine (eukaryotes) into tRNA | Bacteria, Eukarya |

| Archaeal tRNA-guanine transglycosylase | arcTGT | Inserts preQ₀ into archaeal tRNA | Archaea |

Participation in Restriction-Modification Systems

The discovery of 7-deazaguanine derivatives in DNA has unveiled a fascinating intersection between tRNA modification pathways and nucleic acid defense mechanisms. oup.compnas.org Specifically, analogs of this compound, such as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0), play a crucial role in protecting the genomes of bacteria and bacteriophages from host restriction enzymes. oup.comresearchgate.netmit.edu

In certain bacteria, an elaborate restriction-modification (R-M) system, designated the Dpd system, utilizes 7-deazaguanine-based modifications to distinguish its own DNA from foreign DNA. oup.com A notable example is found in Salmonella enterica serovar Montevideo, which possesses a gene cluster (dpdA-K) responsible for synthesizing and incorporating these modified bases into its DNA. oup.compnas.org The modification component of this system, involving the DpdA, DpdB, and DpdC proteins, leads to the formation of dPreQ0 and 2'-deoxy-7-amido-7-deazaguanosine (dADG) within the bacterial genome. oup.com This modification renders the DNA resistant to the restriction activity of the other Dpd proteins (DpdD–K), which would otherwise cleave unmodified DNA. oup.com

Similarly, bacteriophages have co-opted this strategy as a counter-defense mechanism. mit.eduoup.com Phages can incorporate 7-deazaguanine derivatives into their own DNA, effectively camouflaging it from the host's restriction enzymes. researchgate.netmit.edu Studies have identified several 2'-deoxy-7-deazaguanine modifications in phage DNA, including dPreQ0, 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ1), and 2'-deoxy-7-amido-7-deazaguanine (dADG). researchgate.netmit.edu The presence of genes for the biosynthesis of these compounds, such as those for the precursor 7-cyano-7-deazaguanine (preQ0), within phage genomes highlights the evolutionary importance of this protective strategy. oup.comresearchgate.netnih.gov For instance, the Escherichia phage CAjan uses the enzyme DpdA to insert the 7-deazaguanine base into its genome, which has been shown to protect it from host restriction enzymes. mit.edu

The mechanism involves the replacement of a genetically encoded guanine in the DNA with a modified 7-deazaguanine base. oup.com This is catalyzed by a family of enzymes known as guanine transglycosylases (Tgt), with the DpdA protein being a key player in the DNA modification process. oup.comoup.com This strategic modification of the DNA structure prevents the recognition and cleavage by a wide variety of restriction enzymes that target guanine-containing sequences. researchgate.netoup.com

Table 1: Key Proteins and Modifications in 7-Deazaguanine-Based R-M Systems

| Component | Organism Type | Function | Reference |

|---|---|---|---|

| DpdA-K gene cluster | Bacteria (e.g., S. enterica Montevideo) | Encodes the proteins for the Dpd R-M system. | oup.com |

| DpdA/B/C | Bacteria | Required for the modification of DNA with dPreQ0 and dADG. | oup.com |

| DpdD-K | Bacteria | Responsible for the restriction of unmodified DNA. | oup.com |

| DpdA | Phages (e.g., E. coli phage CAjan) | Inserts 7-deazaguanine bases into phage genomic DNA to protect it from host restriction. | mit.edu |

| dPreQ0 (2'-deoxy-7-cyano-7-deazaguanosine) | Bacteria, Phages | A modified base incorporated into DNA for protection. | oup.comresearchgate.netmit.edu |

| dADG (2'-deoxy-7-amido-7-deazaguanosine) | Bacteria, Phages | A modified base incorporated into DNA for protection. | oup.comresearchgate.net |

| dPreQ1 (2'-deoxy-7-aminomethyl-7-deazaguanosine) | Phages | A modified base incorporated into DNA for protection. | researchgate.netmit.edu |

Precursor Roles in the Biosynthesis of Secondary Metabolites

7-Cyano-7-deazaguanine (preQ0), the base corresponding to this compound, is a pivotal precursor molecule in the biosynthesis of a diverse array of natural products, extending beyond its role in tRNA modification. asm.orgasm.orgresearchgate.net The biosynthesis of preQ0 itself is a multi-step enzymatic process starting from guanosine (B1672433) 5'-triphosphate (GTP). pnas.orgacs.org This pathway involves several key enzymes, including GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) synthase (QueD), 7-carboxy-7-deazaguanine (CDG) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC). researchgate.netacs.orgnih.govplos.org

Once synthesized, preQ0 serves as a common intermediate for two major classes of hypermodified nucleosides found in tRNA: queuosine (Q) and archaeosine (G+). nih.govacs.orgbeilstein-journals.org

Queuosine (Q): In most bacteria, preQ0 is reduced to 7-aminomethyl-7-deazaguanine (preQ1) by the enzyme QueF before being incorporated into the wobble position of specific tRNAs. researchgate.netnih.gov Subsequent modifications on the tRNA lead to the mature queuosine. acs.org

Archaeosine (G+): In Archaea, preQ0 is directly inserted into tRNA at position 15 by an archaeal tRNA-guanine transglycosylase (arcTGT). nih.govacs.orgresearchgate.net It is then converted into archaeosine through further enzymatic steps. nih.govresearchgate.net

Beyond these tRNA modifications, the 7-deazapurine scaffold of preQ0 is a structural foundation for various secondary metabolites with significant biological activities. asm.orgresearchgate.net These deazapurine-containing natural products include potent antibiotics and other bioactive compounds. asm.org For example, the pyrrolo[2,3-d]pyrimidine core is found in antibiotics such as toyocamycin (B1682990) and sangivamycin, which are produced by Streptomyces species. asm.orgacs.org The biosynthesis of these antibiotics is linked to genes homologous to the que gene cluster, indicating a shared evolutionary origin for the synthesis of the core structure. acs.org

Interestingly, preQ0 itself has been identified as a natural product with biological activity. nih.gov It was isolated from the mangrove actinomycete Streptomyces qinglanensis and demonstrated to have anti-cancer properties against HeLa and HepG2 cell lines. nih.gov Genomic analysis of this strain revealed a biosynthetic gene cluster containing queC, queD, and queE, but notably lacking queF, the gene required to convert preQ0 to preQ1. nih.gov This genetic makeup explains the accumulation and secretion of preQ0 as a final metabolic product in this organism. nih.gov

Table 2: Biosynthetic Roles of 7-Cyano-7-deazaguanine (preQ0)

| Product | Class | Organism Domain | Biosynthetic Pathway Summary | Reference |

|---|---|---|---|---|

| Queuosine (Q) | tRNA Modification | Bacteria, Eukarya | GTP → preQ0 → preQ1 → Q-tRNA | researchgate.netnih.govtheseed.org |

| Archaeosine (G+) | tRNA Modification | Archaea | GTP → preQ0 → preQ0-tRNA → G+-tRNA | nih.govacs.orgresearchgate.net |

| Toyocamycin, Sangivamycin | Antibiotics (Secondary Metabolites) | Bacteria (e.g., Streptomyces) | Biosynthesis utilizes a 7-deazapurine core derived from a pathway involving homologs of que genes. | asm.orgacs.org |

| preQ0 (as a final metabolite) | Anti-cancer compound (Secondary Metabolite) | Bacteria (Streptomyces qinglanensis) | GTP → preQ0 (pathway terminates due to lack of QueF enzyme). | nih.gov |

Synthetic Methodologies for 7 Cyano 7 Deazaguanosine and Its Analogs

Total Chemical Synthesis Approaches for the 7-Deazapurine Nucleobase

The core of 7-(cyano)-7-deazaguanosine is the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) heterocyclic system. Its synthesis is a critical first step, often preceding the attachment of the sugar moiety. One established route to the precursor, 7-cyano-7-deazaguanine (also known as pre-Q₀), begins with simpler, functionalized 7-deazapurine derivatives. For example, a reported synthesis started from 2-methylthio-6-methoxy-7-methyl-7-deazapurine to achieve the desired guanine (B1146940) analog. oup.com

A more general and versatile approach involves building the pyrrolo[2,3-d]pyrimidine scaffold from acyclic precursors. A notable total synthesis of a related 7-deazapurine nucleoside, Mycalisine B, utilized tetracyanoethylene (B109619) as a starting material to construct the functionalized pyrrolo[2,3-d]pyrimidine base. mdpi.com The process involves creating a substituted pyrrole (B145914) ring and subsequently fusing it with a pyrimidine (B1678525) ring. For the synthesis of guanine analogs specifically, strategic placement of amino and chloro or methoxy (B1213986) groups is essential to direct the final structure. For instance, 2-amino-6-chloro-7-deazapurine is a common and highly suitable starting material for the synthesis of 7-deazaguanosine (B17050) derivatives. acs.org Halogenation at the 7-position, often with reagents like N-bromosuccinimide (NBS), is a key step to facilitate further functionalization or to influence subsequent glycosylation reactions. acs.orgtandfonline.com

The table below summarizes key starting materials and intermediates in the synthesis of the 7-deazapurine nucleobase.

Table 1: Key Intermediates in 7-Deazapurine Nucleobase Synthesis| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 2-Amino-6-chloro-7-deazapurine | Common precursor for 7-deazaguanosine synthesis. | acs.org |

| Tetracyanoethylene | Acyclic starting material for building the pyrrolo[2,3-d]pyrimidine core. | mdpi.com |

| 2-Methylthio-6-methoxy-7-methyl-7-deazapurine | Starting material for a specific synthesis of 7-cyano-7-deazaguanine. | oup.com |

| 6-Chloro-7-bromo-7-deazapurine | Halogenated intermediate used to direct glycosylation reactions. | nih.gov |

Glycosylation Strategies for Ribonucleoside and Deoxyribonucleoside Formation

Attaching the ribose or deoxyribose sugar to the 7-deazapurine base is a pivotal step that presents significant regiochemical challenges. Unlike purines, the pyrrole nitrogen in the 7-deazapurine system is relatively inert, which can lead to glycosylation at undesired positions, such as the pyrimidine ring nitrogens or even the exocyclic amino group. acs.orgacs.org

The most widely employed and effective method is the Silyl Hilbert-Johnson or Vorbrüggen glycosylation. mdpi.combenthamscience.com This one-pot procedure typically involves:

Silylation of the nucleobase with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and nucleophilicity. acs.orgnih.gov

Coupling with a protected sugar donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgtandfonline.comnih.gov

The success and regioselectivity of the glycosylation are highly dependent on the substituents on the nucleobase and the protecting groups used. acs.org For instance, synthesizing 7-deazaguanosine via glycosylation of 2-amino-6-chloro-7-deazapurine can result in low yields. acs.org The choice of protecting group on the exocyclic amino function is critical; bulky groups like pivaloyl favor the desired glycosylation at the pyrrole nitrogen, whereas smaller groups like acetyl can direct the reaction to the exocyclic amine. acs.org To overcome low yields, a strategy of using 7-halogenated intermediates for glycosylation followed by subsequent dehalogenation has been successfully implemented. acs.org

The table below details various glycosylation approaches.

Table 2: Glycosylation Strategies and Conditions| Nucleobase | Sugar Donor | Catalyst/Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| 6-Chloro-7-bromo-7-deazapurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribose | BSA, TMSOTf, CH₃CN, 80°C | 76% yield of the desired N-9 glycosylated product. | nih.gov |

| N⁴-Benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3–d]pyrimidine | 1,2,3,5-tetra-O-acetyl-ribose derivative | BSA, TMSOTf, 80°C | 89% yield, avoids N-3 isomer formation. | mdpi.com |

| 2-Pivaloylamino-7-deazapurine derivatives | 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose | MeCN/BSA/TMSOTf | 66–73% yield of β-L-ribonucleosides. | tandfonline.com |

| 2-Amino-6-chloro-7-deazapurine (pivaloyl protected) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose | Not specified | 18% glycosylation yield. | acs.org |

Derivatization for Site-Specific Incorporation into Oligonucleotides

To incorporate this compound or its analogs into DNA or RNA strands using automated synthesizers, the nucleoside must be chemically converted into a stable phosphoramidite (B1245037) monomer.

Solid-phase oligonucleotide synthesis relies on a cycle of four chemical reactions: detritylation, coupling, capping, and oxidation. The key building block for this process is a nucleoside phosphoramidite. The conversion of a modified nucleoside like 7-deazaguanosine into its phosphoramidite derivative involves several protection and activation steps:

Protection of the Exocyclic Amine: The N²-amino group of the guanine base is protected, typically with a group like isobutyryl (ibu) or dimethylformamidine (dmf), to prevent side reactions during synthesis. acs.org

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the sugar is protected with an acid-labile dimethoxytrityl (DMT) group. This group is removed at the start of each coupling cycle to free the hydroxyl for reaction with the next incoming monomer.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. This phosphorus center is protected by a 2-cyanoethyl group, which is removed during the final deprotection of the oligonucleotide. atdbio.com

The resulting 7-deazaguanine-CE phosphoramidite can then be used in standard automated DNA/RNA synthesizers. glenresearch.com

The development of monomers for synthesis involves a strategic selection of protecting groups to ensure high coupling efficiency and prevent side reactions. For 7-deazapurine analogs, particularly those with functional groups at the 7-position, this is crucial.

For instance, in the synthesis of phosphoramidites of 7-alkynyl-7-deaza-2′-deoxyguanosine, the exocyclic amino group was protected with a dimethylformamidine (dmf) group. acs.orgnih.gov This protection was compatible with the subsequent Sonogashira cross-coupling reaction used to install the alkynyl side chain, as well as the final phosphitylation step. acs.org

The table below lists common protecting groups used in the preparation of modified nucleoside phosphoramidites.

Table 3: Protecting Groups for Modified Nucleoside Monomers| Functional Group | Protecting Group | Abbreviation | Purpose |

|---|---|---|---|

| 5'-Hydroxyl (Sugar) | 4,4'-Dimethoxytrityl | DMT | Acid-labile group for temporary protection during synthesis. |

| 3'-Phosphite (Linker) | 2-Cyanoethyl | CE | Base-labile group protecting the phosphate (B84403) backbone during synthesis. atdbio.com |

| Exocyclic Amine (Base) | Dimethylformamidine | dmf | Protects the N²-amino group of guanine from side reactions. acs.org |

| Exocyclic Amine (Base) | Isobutyryl | ibu | Alternative protection for the N²-amino group of guanine. |

Chemo-Enzymatic Approaches for Analog Generation

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This approach is particularly powerful for generating nucleoside analogs. A primary method involves transglycosylation, where an enzyme transfers a sugar moiety from a donor nucleoside to a chemically synthesized nucleobase analog.

Purine (B94841) nucleoside phosphorylases (PNPs) are frequently used for this purpose. nih.govresearchgate.net In a typical chemo-enzymatic synthesis:

A modified nucleobase, such as 5-aza-7-deazaguanine, is synthesized chemically. nih.gov

This base is then used as a substrate for a PNP enzyme along with a sugar-1-phosphate donor, like 2-deoxy-α-D-ribofuranose-1-phosphate. nih.gov The enzyme catalyzes the formation of the N-glycosidic bond, yielding the desired nucleoside with high stereoselectivity (typically the β-anomer).

This strategy has been successfully applied to synthesize various 2'-deoxyfluoroarabinosyl nucleosides and other analogs. nih.govresearchgate.net Another powerful method is a one-pot cascade reaction using multiple enzymes. For example, a system employing ribokinase (RK), phosphopentomutase (PPM), and a nucleoside phosphorylase (PNP) can convert a simple sugar like 2-deoxy-D-ribose directly into a modified nucleoside in the presence of the target base. nih.govresearchgate.net

Furthermore, nature's own biosynthetic pathways provide a blueprint for enzymatic synthesis. The biosynthesis of 7-cyano-7-deazaguanine (pre-Q₀) from guanosine-5'-triphosphate (GTP) is a multi-step enzymatic process involving key enzymes like GTP cyclohydrolase I (QueD) and 7-cyano-7-deazaguanine synthase (QueC). asm.orgnih.gov These enzymes can potentially be harnessed in cell-free systems for the production of this compound and its precursors.

Click Chemistry Applications in the Synthesis of Hybrid Nucleoside Analogs

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for creating complex hybrid nucleoside analogs. fiu.edunih.gov This strategy is ideal for attaching functional moieties such as fluorescent probes, biotin (B1667282) tags, or cross-linking agents to the 7-deazapurine scaffold. acs.orgresearchgate.net

The general approach involves a two-step process:

Synthesis of a "Clickable" Nucleoside: A 7-deazaguanosine analog is first synthesized to contain either a terminal alkyne or an azide (B81097) group. This is often achieved via a Sonogashira cross-coupling reaction on a 7-iodo-7-deazaguanosine precursor to install an alkyne-containing side chain. researchgate.net Alternatively, nucleophilic substitution on a halogenated precursor can be used to introduce an azide. fiu.edunih.gov

Click Reaction: The alkyne- or azide-functionalized nucleoside is then reacted with a molecule containing the complementary functional group. For example, a 7-alkynyl-7-deazaguanosine can be "clicked" with an azido-functionalized fluorescent dye, like 1-azidomethyl pyrene (B120774), to yield a fluorescently labeled nucleoside. acs.org

Strain-promoted azide-alkyne cycloaddition (SPAAC) provides an alternative, copper-free click reaction that is useful for biological applications. fiu.edunih.gov These methods have been used to create 8-(1,2,3-triazol-1-yl)-7-deazapurine derivatives and other hybrid analogs with novel properties, such as enhanced fluorescence for imaging applications. fiu.edunih.govnih.gov

Enzymatic Recognition and Interactions of 7 Cyano 7 Deazaguanosine Analogs

Substrate Specificity and Catalytic Mechanisms of Biosynthetic Enzymes

The initial stages of queuosine (B110006) biosynthesis involve the conversion of GTP to preQ0 through a multi-step enzymatic pathway. researchgate.netpnas.orgnih.gov Two key enzymes in the later stages of this synthesis are QueC and QueF, which are responsible for the formation and subsequent reduction of the nitrile group in preQ0.

QueC is a ligase that forms a carbon-nitrogen bond. uniprot.orguniprot.org Structural and biochemical studies have revealed that it is a zinc-binding protein, requiring one Zn2+ ion per subunit for its activity. wikipedia.orguniprot.org The enzyme exhibits strict substrate specificity for its natural substrate, CDG. nih.gov Studies on QueC from Geobacillus kaustophilus have provided insights into its biochemical properties, demonstrating its thermostability and optimal activity under specific conditions. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| pH Optimum | 9.5 | nih.gov |

| Temperature Optimum | 60 °C | nih.gov |

| Substrate | 7-carboxy-7-deazaguanine (B3361655) (CDG) | nih.gov |

| Co-products | AMP and pyrophosphate | nih.gov |

Following its synthesis, preQ0 is reduced by the NADPH-dependent 7-cyano-7-deazaguanine reductase, QueF (EC 1.7.1.13). uniprot.orguniprot.org This enzyme catalyzes the four-electron reduction of the nitrile group of preQ0 to a primary amine, forming 7-aminomethyl-7-deazaguanine (preQ1), a subsequent precursor in the queuosine pathway. nih.govnih.gov This nitrile reduction is a unique reaction in natural biosynthetic pathways. nih.govrcsb.org

QueF was initially identified through bioinformatics and genetic studies due to its sequence homology to GTP cyclohydrolase I (FolE), leading to the incorrect hypothesis that it was a cyclohydrolase-like enzyme. nih.govebi.ac.uk However, subsequent in vitro and in vivo studies demonstrated its true function as a nitrile reductase. nih.gov The enzyme is highly specific for preQ0 and cannot efficiently reduce other nitrile-containing compounds. uniprot.org The crystal structure of QueF from Vibrio cholerae reveals that the monomer consists of two connected ferrodoxin-like domains. nih.gov The proposed catalytic mechanism involves the formation of a covalent adduct with a conserved cysteine residue (Cys194) to protect the reaction intermediate from water. rcsb.orgnih.gov

| Substrate | KM | kcat | Reference |

|---|---|---|---|

| 7-cyano-7-deazaguanine (preQ0) | < 1.5 µM | 0.1268 s-1 | uniprot.org |

| NADPH | 6 µM - 36 µM | - | uniprot.org |

| 5-cyanopyrrolo[2,3-d]pyrimidin-4-one (analog) | 176 µM | 3.6 min-1 | uniprot.org |

tRNA-Guanine Transglycosylase (TGT) Interaction Dynamics

tRNA-guanine transglycosylase (TGT), also known as queuine (B138834) tRNA-ribosyltransferase (QTRT), is the enzyme responsible for incorporating 7-deazaguanine (B613801) derivatives into the anticodon loop of specific tRNAs. azadyne.comproteopedia.orgnih.gov In bacteria, TGT typically inserts preQ1, but it is also capable of incorporating preQ0, particularly in strains lacking a functional QueF enzyme. nih.govnih.govnih.gov Archaeal TGTs insert preQ0 at position 15 in the D-loop of tRNAs, while eukaryotic TGTs insert the fully modified queuine base. proteopedia.orgnih.gov

The base replacement reaction catalyzed by TGT follows a ping-pong mechanism. nih.govtandfonline.com The process involves a double-displacement reaction that proceeds via a covalent enzyme-RNA intermediate. nih.govtandfonline.comresearchgate.net In the first step, a catalytic aspartate residue in the active site performs a nucleophilic attack on the C1' of the ribose at position 34 of the tRNA. nih.govresearchgate.net This results in the cleavage of the N-glycosidic bond and the release of the genetically encoded guanine (B1146940). tandfonline.com Subsequently, the preQ0 (or other cognate) base binds to the active site and is incorporated into the tRNA, completing the exchange and releasing the modified tRNA. nih.govtandfonline.com

DNA Transglycosylase (DpdA) and Associated ATPase (DpdB) Interactions

In a departure from its role in tRNA modification, 7-cyano-7-deazaguanine (preQ0) has also been discovered as a modification in the DNA of diverse bacteria and phages. nih.govpdx.eduoup.comresearchgate.net This modification is installed by a distinct enzymatic system encoded by the dpd gene cluster. pnas.orgnih.govpdx.edu The central components of this machinery are the DNA transglycosylase DpdA and its associated ATPase, DpdB. nih.govpdx.edu

DpdA shares structural homology with the TGT family of enzymes and is responsible for exchanging a guanine base in the DNA for preQ0. nih.govpdx.edu However, unlike the tRNA-modifying TGTs, the transglycosylase activity of DpdA is strictly dependent on ATP hydrolysis, a function provided by the DpdB protein. nih.govpdx.eduresearchgate.net DpdB is a robust ATPase, and its activity is enhanced in the presence of DpdA and DNA. researchgate.net The in vitro reconstitution of the modification machinery from Salmonella enterica demonstrated that both DpdA and DpdB are required for the insertion of preQ0 into DNA. nih.govpdx.edu This DpdA/DpdB system is part of a larger, elaborate restriction-modification system where the preQ0-modified DNA is further converted by another enzyme, DpdC, and protected from a suite of restriction enzymes (DpdD–K). nih.govoup.com

Table of Mentioned Compounds

| Abbreviation | Full Compound Name |

|---|---|

| ADG | 7-amido-7-deazaguanine |

| CDG | 7-carboxy-7-deazaguanine |

| CPH4 | 6-carboxy-5,6,7,8-tetrahydropterin |

| GTP | Guanosine (B1672433) triphosphate |

| preQ0 | 7-cyano-7-deazaguanine |

| preQ1 | 7-aminomethyl-7-deazaguanine |

| Q | Queuosine |

Structural Basis of DpdA-DNA Binding

The DpdA protein is a key component of the Dpd modification machinery in bacteria like Salmonella enterica. acs.org It functions as a transglycosylase, exchanging a guanine base in the DNA for preQ₀. acs.orgresearchgate.netpnas.org The structural basis for this interaction has been elucidated through X-ray crystallography and small-angle X-ray scattering analysis of DpdA, both alone and in complex with DNA. acs.orgresearchgate.net

DpdA shares homology with tRNA-guanine transglycosylase (TGT) enzymes, which are involved in the queuosine pathway in tRNA. acs.orgresearchgate.net However, DpdA is unique in its targeting of DNA. The crystal structure of DpdA reveals specific active site residues that are catalytically essential for the transglycosylation reaction. acs.org While DpdA exhibits a general, non-specific affinity for DNA, it requires the accessory protein DpdB for precise targeting to the specific sites for preQ₀ insertion. researchgate.net This two-protein system ensures the accurate modification of the bacterial genome.

ATP Hydrolysis Coupled to preQ₀ Insertion by DpdB

The insertion of preQ₀ into DNA by DpdA is an energy-dependent process that is critically coupled to the activity of the DpdB protein. acs.org Research has demonstrated an unexpected and essential ATPase activity in DpdB. acs.orgresearchgate.netpnas.org The guanine exchange reaction is entirely dependent on the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), a function carried out by DpdB. acs.org

The ATPase activity of DpdB is not constant; it is significantly enhanced by the presence of both DNA and the DpdA-DNA complex. acs.org This indicates a coordinated mechanism where the binding of the DpdA-DNA substrate stimulates the energy-providing function of DpdB, which in turn fuels the insertion of the preQ₀ base by DpdA. acs.org The DpdAB complex is therefore the functional unit responsible for this unique DNA modification. researchgate.net

Modulation of Nucleotide Repair Enzymes

Derivatives of 7-deazaguanosine (B17050) have been shown to be potent modulators of nucleotide repair enzymes, which are crucial for maintaining genome integrity. One of the most significant targets is the MTH1 enzyme, which sanitizes the nucleotide pool to prevent the incorporation of damaged bases into DNA.

Inhibition of MTH1 by 7,8-Dihalogenated 7-Deazaguanosine Derivatives

The MTH1 enzyme (Human MutT Homolog 1) functions by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, to their corresponding monophosphates, thereby preventing their mis-incorporation into DNA. nih.govnih.govnih.gov Researchers have successfully designed and synthesized 7,8-dihalogenated 7-deaza-dG derivatives as potent inhibitors of MTH1. nih.govnih.gov

These analogs, particularly 7,8-dibromo-7-deaza-dGTP and other dihalogenated versions (dichloro- (B11748278) and diiodo-), exhibit strong inhibitory effects on the hydrolytic activity of MTH1. nih.govnih.gov Unlike the natural substrate 8-oxo-dGTP, these dihalogenated compounds are resistant to hydrolysis by the enzyme. nih.gov This resistance, combined with their strong binding, makes them effective inhibitors and valuable as potential biological tools or therapeutic candidates. nih.govnih.gov

| Compound | Inhibitory Effect | Ki Value (nM) | Hydrolysis by MTH1 |

|---|---|---|---|

| 7,8-Dichloro-7-deaza-dGTP | Strong | - | Not detected |

| 7,8-Dibromo-7-deaza-dGTP | Strong | 24.2 | Not detected |

| 7,8-Diiodo-7-deaza-dGTP | Strong | - | Not detected |

| 8-Iodo-7-deaza-dGTP | Moderate | 61.7 | - |

| 8-oxo-dGTP (Substrate) | N/A (Substrate) | - | Rapidly hydrolyzed |

Competitive Inhibition Mechanisms at Active Sites

The mechanism by which these 7-deazaguanosine analogs inhibit MTH1 has been elucidated through kinetic studies and computational docking simulations. nih.govnih.gov The data confirm that these compounds function as competitive inhibitors, directly vying with the natural substrate, 8-oxo-dGTP, for binding at the enzyme's active site. nih.govnih.govnih.gov

The structural mimicry of the natural substrate is a key feature of these inhibitors. nih.gov Kinetic analysis shows that while the maximum reaction velocity (Vmax) is unaffected, the Michaelis constant (KM) increases in the presence of the inhibitors, a hallmark of competitive inhibition. nih.gov Among the tested derivatives, 7,8-dibromo-7-deaza-dGTP was identified as a particularly potent inhibitor with a Ki value of 24.2 nM. nih.gov This competitive binding effectively blocks the enzyme's ability to hydrolyze its natural, mutagenic substrate.

Interactions with Other Nucleic Acid Metabolizing Enzymes

Beyond the specialized Dpd system and nucleotide repair, 7-deazaguanosine analogs also interact with a broader range of enzymes involved in the metabolism of nucleic acids, most notably polymerases.

Polymerases and Reverse Transcriptases

Analogs of 7-deazaguanosine, particularly 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), are recognized as substrates by various DNA polymerases. acs.orgnih.gov This property has been exploited to improve molecular biology techniques such as the polymerase chain reaction (PCR) and DNA sequencing. nih.govresearchgate.net The incorporation of 7-deaza-dGTP in place of dGTP helps to resolve issues with DNA secondary structures in GC-rich regions, which can cause polymerases to stall. nih.govresearchgate.net

Studies on competitive primer extension have shown that several 7-substituted 7-deazaguanine dNTPs are good to excellent substrates for polymerases like Bst and KOD XL. acs.org Interestingly, some derivatives, such as those with 7-ethynyl and 7-phenyl substitutions, were found to be even better substrates for Bst polymerase than the natural dGTP. acs.org Furthermore, research into threose nucleic acid (TNA), an artificial genetic polymer, has utilized 7-deaza-7-modified guanosine analogs. An engineered TNA polymerase was able to successfully incorporate these modified triphosphates during TNA synthesis. nih.gov In one study, a TNA library synthesized using a 7-deaza-7-phenyl guanine analogue was used to evolve a TNA aptamer that binds with low nanomolar affinity to HIV reverse transcriptase, demonstrating a functional interaction with this key viral enzyme. researchgate.net

| Compound | Substitution at C7 | Incorporation Percentage (%) | Performance vs. dGTP |

|---|---|---|---|

| dG7DTP | Hydrogen (unsubstituted) | 33-42% | Slightly worse |

| dGMeTP | Methyl | 33-42% | Slightly worse |

| dGViTP | Vinyl | 33-42% | Slightly worse |

| dGETP | Ethynyl | 58% | Better |

| dGPhTP | Phenyl | 67% | Better |

Nucleoside Kinases and Phosphorylases

Extensive literature searches did not yield specific research findings or data on the direct enzymatic recognition and interaction of 7-(Cyano)-7-deazaguanosine with nucleoside kinases and nucleoside phosphorylases. The majority of available research focuses on the biosynthesis of the 7-cyano-7-deazaguanine base and its incorporation into nucleic acids by other enzyme classes, such as transglycosylases.

While the broader class of 7-deazapurine nucleosides has been studied in the context of these enzymes, specific kinetic data or detailed analyses of this compound as a substrate or inhibitor for nucleoside kinases or phosphorylases are not present in the available scientific literature. Research on closely related 7-substituted guanosine analogs with purine nucleoside phosphorylase has suggested that the N-7 position of guanosine is not a critical binding site, which could imply that C7-substituted analogs might be tolerated by the enzyme. However, this remains speculative without direct experimental evidence for this compound.

Due to the absence of specific data, a detailed discussion and data tables regarding the interaction of this compound with nucleoside kinases and phosphorylases cannot be provided at this time.

Advanced Research Applications and Probes Based on 7 Cyano 7 Deazaguanosine Analogs

Development of Fluorescent Nucleoside Analogs

The functionalization of the 7-deazapurine core has led to a significant class of fluorescent nucleoside analogs that are invaluable for studying nucleic acid structure, function, and interactions. researchgate.net Many of these probes are designed as analogs of guanosine (B1672433) and its derivatives, leveraging the 7-cyano-7-deazaguanosine (B12403929) framework.

The primary goal in designing these fluorescent probes is to create molecules that are both isomorphic (structurally similar) to their natural counterparts and sensitive to their local molecular environment. Isomorphism is crucial to ensure that the probe's incorporation into a DNA or RNA strand does not perturb the native structure and function of the nucleic acid. The 7-position of 7-deazapurines is an ideal location for modification because it allows appended groups to sit in the major groove of a DNA duplex, away from the hydrogen-bonding edges required for base pairing. nih.gov

Environmentally sensitive probes, often called fluorogenic probes, are designed to change their fluorescent properties in response to changes in their surroundings, such as solvent polarity, viscosity, or binding to a target molecule. This sensitivity is a key feature of many 7-substituted 7-deazaguanine (B613801) analogs. scholaris.caresearchgate.net

Key design principles include:

Solvatochromism : Analogs are designed to exhibit strong solvatochromicity, where their fluorescence emission wavelength and intensity change with the polarity of the solvent. scholaris.ca For instance, 7-(benzofuran-2-yl)-7-deazaguanine shows higher fluorescent quantum yields in less polar solvents, making it a sensitive reporter of hydrophobic environments, such as those created upon protein binding. researchgate.net

Molecular Rotors : Some probes are designed as "molecular rotors," where the fluorophore's ability to rotate is hindered upon binding or in a viscous medium. This restriction of intramolecular rotation leads to a significant increase in fluorescence intensity. researchgate.net

Push-Pull Systems : The creation of donor-acceptor (push-pull) systems within the fluorophore can enhance fluorescence properties, leading to high quantum yields. researchgate.net

Large Stokes Shifts : Probes are often designed to have large Stokes shifts (the difference between absorption and emission maxima), which is beneficial for reducing background noise in fluorescence detection assays. nih.gov

The synthesis of these probes often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions, to attach various aryl or heteroaromatic groups to the 7-position of a 7-iodo-7-deazaguanine precursor. scholaris.caresearchgate.net

| Compound | Substitution at C7 | Key Property | Observation | Reference |

|---|---|---|---|---|

| 7-(Benzofuran-2-yl)-7-deazaguanine | Benzofuran | Solvatochromism | Fluorescence quantum yield is higher in less polar solvents. | researchgate.net |

| 7-Arylethynyl-7-deaza-2´-deoxyadenosine Analogs | Aryl-ethynyl groups (pyrene, naphthalene, phenanthrene) | Environmental Sensitivity | Exhibit moderate to high quantum yields in organic solvents (dioxane, EtOH) but significantly lower yields in water, indicating sensitivity to the microenvironment. | scholaris.ca |

| 8-Aryl-7-deazaguanines | Aryl groups at C8 | High Quantum Yield & Large Stokes Shift | Show blue to green fluorescence with high quantum yields and Stokes shifts often exceeding 100 nm. | nih.gov |

Fluorescent analogs of 7-cyano-7-deazaguanosine are powerful tools for investigating the structure and dynamics of DNA and RNA. When incorporated into oligonucleotides, their environmentally sensitive fluorescence provides detailed information about the local nucleic acid environment and conformational changes. rsc.org

Researchers have used 7-deazaguanine-based probes to study:

DNA Conformation : A DNA analog system where 7-deaza-2′-deoxyguanosine (dzG) and 7-deaza-2′-deoxyadenosine (dzA) replaced their natural counterparts was used to study conformational changes in DNA, particularly the geometry of adenine (B156593) tracts. nih.gov

DNA Modification Systems : The natural occurrence of 2′-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and its derivatives in bacterial DNA has prompted significant structural research. oup.comoup.com Elucidating the structure of DNA containing these modifications is crucial for understanding the function of novel restriction-modification systems, such as the Dpd system in Salmonella enterica. pdx.eduresearchgate.net The homology of the DpdA protein to tRNA-guanine transglycosylases (TGTs) suggested a mechanism for exchanging guanine (B1146940) with 7-cyano-7-deazaguanine (preQ₀) in DNA. oup.compdx.edu

The change in fluorescence of these analogs upon enzyme binding or catalytic conversion allows for the real-time monitoring of enzyme kinetics and dynamics. This is particularly useful for studying enzymes involved in nucleic acid metabolism.

tRNA-Guanine Transglycosylase (TGT) : The biosynthesis of the modified nucleoside archaeosine (B114985) in tRNA involves the insertion of 7-cyano-7-deazaguanine (preQ₀) by the enzyme tRNA-guanine transglycosylase (TGT). ebi.ac.uk Fluorescent analogs can be used to monitor this transglycosylation reaction in real time.

7-Cyano-7-deazaguanine Synthase (QueC) : This enzyme catalyzes the final step in the biosynthesis of preQ₀ from its carboxylic acid precursor, 7-carboxy-7-deazaguanine (B3361655) (CDG). sci-hub.stnih.gov An HPLC-based assay has been developed to characterize the enzyme's activity, and fluorescence-based thermal shift assays can be used to study substrate binding and protein stability. sci-hub.st The reaction catalyzed by QueC involves the ATP-dependent conversion of a carboxylate to a nitrile. sci-hub.stmybiosource.com

Nitrile Reductase (QueF) : In the queuosine (B110006) pathway, the enzyme QueF catalyzes the NADPH-dependent reduction of the nitrile in 7-cyano-7-deazaguanine (preQ₀) to an aminomethyl group. ebi.ac.uk The unique fluorescence of the substrate and product can be exploited to monitor this unprecedented biological nitrile reduction.

DpdA/DpdB DNA Modification System : The DpdA/DpdB complex is responsible for inserting preQ₀ into DNA. pdx.eduresearchgate.net In vitro reconstitution of this system has shown that DpdB possesses an essential ATPase activity required for the modification, which can be monitored through assays. pdx.eduresearchgate.net The transglycosylase activity of DpdA, which exchanges guanine for preQ₀, can also be followed using radiolabeled or fluorescently tagged substrates. researchgate.net

The high sensitivity and specificity of fluorescent nucleoside analogs make them excellent candidates for applications in molecular diagnostics and as probes in sequencing technologies.

Nucleic Acid Probes : 7-Deaza-7-cyano-guanine and its derivatives can be incorporated into nucleic acid probes for diagnostic purposes. ontosight.ai Their ability to signal binding to a complementary target sequence through a change in fluorescence allows for the development of sensitive hybridization assays. For example, a fluorescent 8-aza-7-deaza-2′-deoxyadenosine derivative was designed to specifically detect a thymine (B56734) base in a target DNA/RNA sequence via a distinct change in its emission wavelength. rsc.org

Detection of Modified DNA : The discovery that some bacteria and bacteriophages have genomes containing 7-deazaguanine derivatives opens up new avenues for diagnostics. oup.compnas.org Probes and assays could be developed to detect the presence of these organisms by targeting their uniquely modified DNA. This is relevant for understanding restriction-modification systems and for tracking specific bacterial strains like Salmonella enterica serovar Montevideo, which contains the dpd gene cluster responsible for these modifications. pnas.org

Rational Design of Modified Nucleosides for Biochemical Probes

The rational design of nucleoside analogs involves making specific, targeted chemical modifications to achieve desired biochemical or photophysical properties. This approach goes beyond simple fluorophore attachment to include alterations to the sugar moiety to control conformation and enhance binding properties.

A prime example of rational design is the creation of conformationally restricted analogs like Locked Nucleic Acid (LNA). In LNA, a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking it into an RNA-like A-form conformation. google.com This pre-organization enhances the binding affinity of oligonucleotides containing LNA monomers for complementary DNA and RNA strands. researchgate.net

The synthesis of 2',4'-BNA/LNA-7-deazaguanine (LNA-7cG) represents a sophisticated combination of base and sugar modification. researchgate.netresearchgate.net This design merges the properties of the 7-deazaguanine base, which avoids potential steric clashes or unwanted hydrogen bonds in the major groove, with the conformational rigidity and high binding affinity conferred by the LNA scaffold. researchgate.net

| LNA Analog | Key Structural Feature | Effect on Duplex Stability (Tm) | Additional Properties | Reference |

|---|---|---|---|---|

| LNA-7cG (2',4'-BNA/LNA-7-deazaguanine) | 7-deaza modification; locked sugar conformation | High duplex forming ability with complementary DNA and RNA, similar to natural LNA-G. | Effectively suppresses aggregation in guanine-rich sequences. | researchgate.net |

| LNA-8n7cG (2',4'-BNA/LNA-8-aza-7-deazaguanine) | 8-aza and 7-deaza modification; locked sugar | Lower binding affinity than natural 2'-deoxyguanosine. | Destabilizes duplex formation due to an inappropriate glycosidic torsion angle (χ). | researchgate.net |

Studies comparing LNA-7cG with its 8-aza counterpart, LNA-8n7cG, have provided significant insights. While the LNA-7cG-modified oligonucleotide shows excellent duplex stability, the LNA-8n7cG version has a lower binding affinity than even the natural, unmodified DNA. researchgate.net Computational analysis revealed that the 8-aza modification forces an inappropriate glycosidic torsion angle, which destabilizes the duplex. This finding underscores the importance of the precise nucleobase geometry in the rational design of high-affinity probes and highlights how subtle changes can have profound effects on molecular recognition. researchgate.net Furthermore, LNA-7cG was shown to effectively suppress the aggregation often seen in guanine-rich sequences, a valuable property for the design of therapeutic aptamers and probes. researchgate.net

Impact of Glycosidic Torsion Angles on Duplex Stability

The stability of the nucleic acid duplex is a critical factor in various biological functions, including DNA replication, transcription, and translation. The glycosidic torsion angle (χ), which describes the rotation around the N-glycosidic bond, plays a significant role in determining the conformation and stability of the duplex.

Research on conformationally restricted nucleoside analogs, such as 2',4'-BNA/LNA-7-deazaguanine (LNA-7cG), has provided valuable insights into the influence of the glycosidic torsion angle on duplex stability. acs.orgresearchgate.net Studies have shown that oligonucleotides containing LNA-7cG exhibit high duplex-forming ability with complementary DNA and RNA, similar to their natural counterparts. acs.orgnii.ac.jp This enhanced stability is attributed to the favorable glycosidic torsion angle adopted by the LNA-7cG analog within the duplex structure.

In contrast, analogs like 2',4'-BNA/LNA-8-aza-7-deazaguanine (LNA-8n7cG) have been shown to destabilize duplex formation. acs.orgresearchgate.netnih.gov Thermodynamic and computational analyses have revealed that an inappropriate glycosidic torsion angle in these analogs leads to a lower binding affinity compared to natural 2'-deoxyguanosine. acs.orgresearchgate.netnii.ac.jpnih.gov This disparity highlights the crucial role of the nucleobase's rotational angle in duplex stability. acs.orgresearchgate.net These findings underscore the importance of precise conformational control in the design of modified nucleosides for therapeutic and diagnostic applications.

Propyne (B1212725) Analogs and Enhanced Binding Affinity with Nucleic Acids

The introduction of a propyne group at the 7-position of 7-deazaguanosine (B17050) has been a successful strategy for enhancing the binding affinity of oligonucleotides to their target nucleic acid sequences. Molecular modeling studies initially suggested that a propyne group at this position would occupy a space similar to that of propyne-modified pyrimidines, which were already known to enhance antisense activity. oup.comoup.com

Subsequent experimental studies confirmed these predictions. Oligodeoxynucleotides (ODNs) containing 7-(1-propynyl)-7-deaza-2'-deoxyguanosine (pdG) demonstrated a significant increase in the thermal stability (Tm) of DNA/RNA duplexes compared to unmodified controls. oup.comoup.comnih.gov This increased binding affinity is thought to result from enhanced stacking interactions, leading to a more favorable enthalpy of binding. oup.com For instance, the incorporation of pdG into an ODN was shown to increase the Tm by 0.8°C per substitution relative to the control. oup.comoup.com